molecular formula C26H21ClN2O3 B5410954 N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide

Cat. No.: B5410954
M. Wt: 444.9 g/mol
InChI Key: IHUQMSMIRSMDBD-NTEUORMPSA-N
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Description

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities. The compound’s structure includes a chloro-substituted quinoline moiety, a phenylprop-2-enyl group, and a methoxybenzamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for substitution: Amines, thiols

Major Products Formed

    Oxidation products: Quinoline N-oxides

    Reduction products: Reduced quinoline derivatives

    Substitution products: Amino or thio-substituted quinoline derivatives

Mechanism of Action

The mechanism of action of N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups, along with the phenylprop-2-enyl moiety, enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c1-32-19-12-10-18(11-13-19)26(31)29-23(14-9-17-6-3-2-4-7-17)21-16-22(27)20-8-5-15-28-24(20)25(21)30/h2-16,23,30H,1H3,(H,29,31)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUQMSMIRSMDBD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C=CC2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC(/C=C/C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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